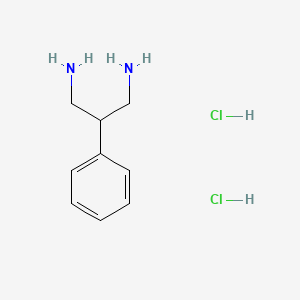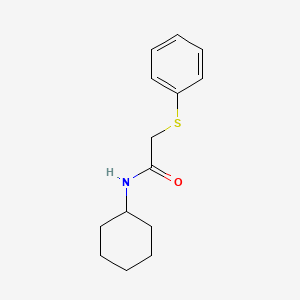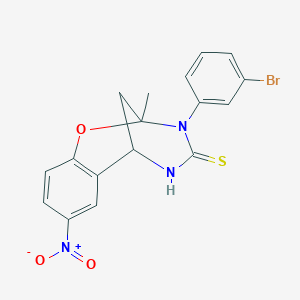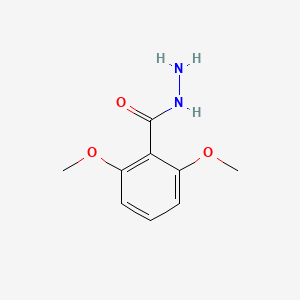
2-Phenylpropane-1,3-diamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of 2-Phenylpropane-1,3-diamine dihydrochloride is C9H16Cl2N2 . The molecular weight is 223.14 .Physical And Chemical Properties Analysis
This compound is a white to pale yellow crystalline powder. It is soluble in water, alcohol, and ether. The melting point is reported to be between 249-251°C .Applications De Recherche Scientifique
Metal-directed Synthesis and DNA Cleavage
A study demonstrates the use of 2-Phenylpropane-1,3-diamine derivatives in the metal-directed synthesis of chiral acyclic pentaamine and pendant-arm macrocyclic hexaamine derived from amino acids. These compounds, through their complexation with copper, have shown the ability to promote the hydrolytic cleavage of plasmid DNA, suggesting potential applications in biochemistry and molecular biology (Robertson et al., 2004).
Asymmetric Synthesis
Another application involves the asymmetric synthesis of chiral 1,2-diamine ligands from 2-Phenylpropane-1,3-diamine derivatives, used as chiral auxiliaries for catalyzing reactions. For example, the synthesis of (2R,3R)-N2,N3-bis((S)-1-phenylethyl)butane-2,3-diamine demonstrates its utility in achieving high enantioselectivities in the Cu(II)-catalyzed asymmetric Henry reaction, which is significant for the development of enantioselective synthetic strategies (Cho et al., 2019).
Imidazoline Synthesis
Research on phenylalanine-derived imidazolines bearing heteroaromatic pendants showcases the conversion of 2-Phenylpropane-1,3-diamine derivatives into NH-imidazolines. These compounds, after being used as catalysts in the Cu(II)-catalyzed Henry reaction, have found applications in asymmetric synthesis, providing a method for the preparation of optically pure NH-imidazolines and their use in catalytic processes (Tydlitát et al., 2015).
Calcimimetic Activity
N1-Arylsulfonyl-N2-(1-aryl)ethyl-3-phenylpropane-1,2-diamines have been identified for their calcimimetic properties. These compounds interact with the calcium sensing receptor (CaSR), suggesting potential therapeutic applications in treating disorders related to calcium homeostasis (Dauban et al., 2000).
Organic Synthesis and Drug Development
The synthesis and rearrangement of 3-Amino-2-Benzyl[1,2,4]Triazolo[4,3-a]Pyrimidinium Salts indicate the versatility of 2-Phenylpropane-1,3-diamine derivatives in organic synthesis. These compounds can be used to develop novel heterocyclic structures with potential applications in drug discovery and development (Astakhov & Chernyshev, 2012).
Safety and Hazards
Propriétés
IUPAC Name |
2-phenylpropane-1,3-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.2ClH/c10-6-9(7-11)8-4-2-1-3-5-8;;/h1-5,9H,6-7,10-11H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRYMESFXWYIND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78533-94-5 |
Source


|
| Record name | 2-phenylpropane-1,3-diamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-({[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)furan-2-carboxylic acid](/img/structure/B2627919.png)

![3-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2627925.png)

![2-(4-methoxybenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2627928.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-phenoxyethyl)urea](/img/structure/B2627930.png)



![(2,4-Dimethyl-1,3-thiazol-5-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2627936.png)

![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-2-benzofuran-1(3H)-one](/img/structure/B2627938.png)
